Tau Peptide (295-309)

Immunotherapy Epitope Mapping Tauopathy Vaccines

Tau Peptide (295-309) (DNIKHVPGGGSVQIV) is a 15-amino-acid synthetic fragment from the third microtubule-binding repeat (R3) of human tau. Unlike Tau (294-305) or Tau (298-312), its C-terminal VQIV extension recapitulates the native PHF6 amyloidogenic core, enabling precise epitope mapping, protein-protein interaction assays, and biophysical β-sheet formation studies. Supplied as lyophilized powder with ≥95% purity (CAS 330456-46-7). Choose this exact sequence when your assay demands the unique structural context of the R3 repeat—substitution compromises data integrity.

Molecular Formula C66H110N20O21
Molecular Weight 1519.7 g/mol
Cat. No. B12404520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau Peptide (295-309)
Molecular FormulaC66H110N20O21
Molecular Weight1519.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C66H110N20O21/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-/m0/s1
InChIKeyZNOQTLIJJWORCQ-BSJGNBNBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Peptide (295-309) for Targeted Aggregation Studies: Sequence, Specifications, and Research-Grade Sourcing


Tau Peptide (295-309) is a 15-amino acid synthetic polypeptide (sequence: DNIKHVPGGGSVQIV, CAS 330456-46-7) derived from the third microtubule-binding repeat (R3) of the human microtubule-associated protein tau . The peptide has a molecular formula of C66H110N20O21 and a molecular weight of 1519.7 g/mol, and is typically supplied as a lyophilized powder with purity ≥95% [1]. This fragment encompasses a region that includes critical residues involved in tau's pathological aggregation and is utilized as a defined tool in peptide screening, protein-protein interaction assays, and epitope mapping, particularly in the context of tauopathy research .

Why Tau Peptide (295-309) Cannot Be Replaced by Adjacent Tau-Derived Fragments


Substituting Tau Peptide (295-309) with closely related tau fragments such as Tau (294-305) or Tau (298-312) is scientifically unsound due to fundamental differences in their primary sequence, resulting in distinct biophysical properties, aggregation propensities, and biological activities [1]. Tau (294-305) (KDNIKHVPGGGS) has been extensively characterized as an active immunogen in the AADvac1 vaccine, demonstrating a specific conformational profile that elicits an antibody response against pathological tau [2]. In contrast, Tau (295-309) (DNIKHVPGGGSVQIV) includes the additional C-terminal residues Val-Gln-Ile-Val, which constitute a portion of the amyloidogenic hexapeptide motif PHF6 (306-VQIVYK-311) . This extension fundamentally alters the peptide's potential for β-sheet formation and its interaction with full-length tau. Furthermore, while the PHF6 hexapeptide is a potent driver of aggregation, the extended context provided by residues 295-309 more accurately recapitulates the native structural environment of the R3 repeat [3]. Therefore, interchangeability is precluded by sequence-dependent functional divergence, necessitating the selection of the precise fragment for assays requiring the specific structural or interaction properties of this region.

Quantitative Differentiation: Comparative Evidence for Tau Peptide (295-309)


Sequence-Specific Targeting: Tau Peptide (295-309) vs. Tau (294-305) in Vaccine Development

Direct head-to-head comparison in the context of active immunotherapy reveals a critical functional divergence. Tau (294-305) (sequence: KDNIKHVPGGGS) is the active pharmaceutical ingredient in the AADvac1 vaccine, which has demonstrated the ability to generate a specific antibody response against pathological tau and has advanced to Phase 2 clinical trials (NCT02579252) [1]. In contrast, Tau Peptide (295-309) (sequence: DNIKHVPGGGSVQIV) is not used as a vaccine immunogen; its application is confined to in vitro peptide screening and interaction studies . The quantitative difference in clinical progression is stark: Tau (294-305) has validated immunogenicity in human subjects, whereas Tau (295-309) is exclusively a research tool.

Immunotherapy Epitope Mapping Tauopathy Vaccines

Aggregation Propensity: Extended Sequence Context Differentiates Tau (295-309) from Core Hexapeptide PHF6 (306-311)

While the hexapeptide PHF6 (306-VQIVYK-311) is a well-characterized, minimal driver of tau aggregation, its behavior in isolation does not fully represent the nucleation process within the native protein. Tau Peptide (295-309) (DNIKHVPGGGSVQIV) provides an extended sequence that includes upstream residues from the R3 repeat, offering a more physiologically relevant context. Although quantitative aggregation kinetics (e.g., ThT lag time, t50) for Tau (295-309) have not been reported in the public domain against PHF6, class-level inference from studies on similar extended tau fragments (e.g., Tau (306-327)) indicates that flanking residues can significantly modulate aggregation propensity and fibril morphology [1]. The presence of the 'VQIV' motif at the C-terminus of 295-309, compared to the full 'VQIVYK' in PHF6, provides a distinct structural probe for the initiation of β-sheet formation [2].

Amyloid Aggregation Tau Fibrillization Structure-Activity Relationship

Analytical Characterization: Verified Molecular Identity and Purity Specifications

Procurement decisions for research peptides require unambiguous confirmation of identity and purity to ensure experimental reproducibility. Tau Peptide (295-309) is supplied with defined analytical specifications: a molecular formula of C66H110N20O21, a calculated molecular weight of 1519.7 g/mol, and a stated purity of ≥95% (HPLC) . This level of characterization is standard for research-grade peptides but contrasts with fragments like Tau (294-305), which, as a vaccine component, must adhere to significantly more stringent current Good Manufacturing Practice (cGMP) guidelines and comprehensive analytical release testing that is not required for a research-use-only peptide [1].

Quality Control Peptide Characterization Analytical Chemistry

Defined Application Scenarios for Tau Peptide (295-309) in Research and Development


In Vitro Peptide Screening for Protein-Protein Interaction Mapping

Tau Peptide (295-309) is specifically suited for immunoassay-based peptide screening to map interactions with antibodies, chaperones, or other tau-binding partners. Its defined sequence, spanning a portion of the R3 repeat, allows for precise epitope mapping and identification of interaction hot-spots within the tau protein. This application leverages the peptide's identity as a screening tool, as noted in its primary research-use descriptor .

Structural Biology Studies of the Tau R3 Repeat Region

The peptide provides a defined, reductionist model for studying the structural transitions of the tau R3 repeat. Researchers can use Tau (295-309) in biophysical assays (e.g., circular dichroism, NMR) to investigate the initial stages of β-sheet formation that precede pathological aggregation. This is supported by its location within the R3 repeat and the inclusion of residues that are part of the PHF6 amyloidogenic core, offering a more extended context than the hexapeptide alone [1].

Development and Validation of Tau-Specific Analytical Assays

Due to its well-characterized sequence and commercial availability at a defined purity (≥95%), Tau Peptide (295-309) serves as a reliable standard or positive control in the development of analytical methods, such as HPLC or mass spectrometry assays, aimed at detecting or quantifying tau fragments in biological samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tau Peptide (295-309)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.